molecular formula C8H8BrN3 B1380767 6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine CAS No. 1500190-82-8

6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine

Cat. No. B1380767
CAS RN: 1500190-82-8
M. Wt: 226.07 g/mol
InChI Key: HNXIVIKEZUQSSO-UHFFFAOYSA-N
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Description

“6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine” is a chemical compound with the CAS Number: 1500190-82-8 . It has a molecular weight of 226.08 . The compound is solid in physical form and should be stored at 4°C, protected from light .


Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines, including “6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine”, has been well studied in the past decade . The most effective protocols for their synthesis are metal-free direct synthesis methods . These methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Molecular Structure Analysis

The InChI code for “6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine” is 1S/C8H8BrN3/c1-5-2-6 (9)3-12-4-7 (10)11-8 (5)12/h2-4H,10H2,1H3 . The InChI key is HNXIVIKEZUQSSO-UHFFFAOYSA-N .


Chemical Reactions Analysis

Imidazo[1,2-a]pyridines have been synthesized through various methods, including transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular, and photocatalytic reactions .


Physical And Chemical Properties Analysis

“6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine” is a solid compound . It should be stored at 4°C, protected from light .

Scientific Research Applications

Synthesis and Structural Analysis

  • Synthesis Methods : Efficient methods for preparing novel 6-aminoimidazo[1,2-a]pyridine derivatives, including those related to 6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine, have been developed using palladium- or copper-catalyzed methodology. This advancement offers more convenient and efficient synthesis routes for such compounds (Enguehard et al., 2003).

  • Crystal Structure Analysis : The crystal structure of 6-N-methylanilinoimidazo[1,2-a]pyridine, which shares a structural framework with 6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine, has been described. This type of analysis is crucial for understanding the chemical and physical properties of these compounds (Enguehard et al., 2003).

Pharmaceutical Applications

  • Potential in Drug Development : The compound and its derivatives have been explored for potential applications in pharmaceuticals. For example, derivatives of 6-Bromoimidazo[1,2-a]pyridine have been incorporated into anti-cancer and anti-tuberculosis agents. This highlights the compound's significance in the development of new therapeutic agents (Sanghavi et al., 2022).

  • Cytotoxic Activity : Studies on 2-methylimidazo[1,2-a]pyridine- and quinoline-substituted 2-aminopyrimidine derivatives, which are structurally similar to 6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine, have shown cytotoxic activity. These findings suggest the potential of such compounds in cancer research (Vilchis-Reyes et al., 2010).

Materials Chemistry and Catalysis

  • Catalysis Research : The compound's derivatives have been utilized in catalysis research, particularly in palladium-catalyzed Suzuki–Miyaura borylation reactions. This is significant for the preparation of active agents in various industrial processes (Sanghavi et al., 2022).

  • Potential in Materials Chemistry : Derivatives of 6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine may find applications in materials chemistry due to their unique molecular structures and properties, as indicated by the research on similar imidazo[1,2-a]pyridine compounds (Masters et al., 2011).

Safety and Hazards

The compound has been classified with the signal word “Warning” and is associated with Hazard Statements H302, H315, H319, H335 . Precautionary statements include P261, P305+P351+P338 .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The synthesis of these compounds has been well studied in the past decade because of their importance as a bioactive scaffold . Future research will likely continue to explore eco-friendly metal-free direct formation of derivatives with an imidazo[1,2-a]pyridine skeleton .

properties

IUPAC Name

6-bromo-8-methylimidazo[1,2-a]pyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-5-2-6(9)3-12-4-7(10)11-8(5)12/h2-4H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNXIVIKEZUQSSO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN2C1=NC(=C2)N)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-8-methylimidazo[1,2-a]pyridin-2-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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